molecular formula C7H8IN B1197719 3-Iodobenzylamine CAS No. 696-40-2

3-Iodobenzylamine

Cat. No.: B1197719
CAS No.: 696-40-2
M. Wt: 233.05 g/mol
InChI Key: LQLOGZQVKUNBRX-UHFFFAOYSA-N
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Description

3-Iodobenzylamine, also known as 3-iodobenzenemethanamine, is an organoiodine compound with the molecular formula C7H8IN. It is a colorless solid that is soluble in organic solvents and has a pungent odor. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research .

Scientific Research Applications

3-Iodobenzylamine has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-Iodobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives and analogues. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to the A3 receptor causes an increase in cyclic AMP levels and intracellular Ca2+ levels, leading to changes in cell signaling . Additionally, this compound acts as a competitive antagonist at the A3 receptor, further modulating cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the A3 receptor, causing an increase in cyclic AMP levels and intracellular Ca2+ levels . This binding interaction leads to the activation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some studies, high doses of this compound have been associated with toxic or adverse effects, such as cell death and tissue damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, this compound has been used in the synthesis of 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of this compound within the cell, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobenzylamine can be synthesized through several methods. One common approach involves the iodination of benzylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the meta position of the benzyl ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Potassium permanganate in acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Products include 3-azidobenzylamine, 3-thiocyanatobenzylamine, etc.

    Oxidation Reactions: Products include 3-iodobenzylimine, 3-iodobenzonitrile.

    Reduction Reactions: Product is 3-iodobenzyl alcohol.

Comparison with Similar Compounds

Uniqueness of 3-Iodobenzylamine: this compound is unique due to its specific reactivity and binding affinity to the adenosine A3 receptor. The presence of the iodine atom at the meta position provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(3-iodophenyl)methanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOGZQVKUNBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219870
Record name 3-Iodobenzylamine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-40-2
Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-Iodobenzylamine
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Record name 3-IODOBENZYLAMINE
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodobenzylamine hydrochloride dissolved in distilled water (13.2 mL per gram) is added dropwise an aqueous ammonium hydroxide (5.3 mL per gram) solution. A yellow oil separates and is extracted into ethyl acetate (3×6.6 mL per gram). The ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated on a rotovap to obtain 3-iodobenzylamine as a yellow oil (94% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 3-iodobenzylamine be utilized in the synthesis of complex molecules?

A: this compound serves as a versatile building block in organic synthesis, particularly for creating molecules with a benzo[b]thiophene moiety. Its iodine substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. [] For instance, it can react with functionalized benzo[b]thiophenes (e.g., boronic acids) to yield amino acid and dehydroamino acid derivatives with an aromatic spacer linking them to the benzo[b]thiophene core. []

Q2: Can this compound be incorporated into biologically active compounds?

A: Yes, this compound has been successfully incorporated into a series of 4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives designed as human A3 adenosine receptor (hA3AR) antagonists. [] Specifically, a derivative with this compound at the N6 position exhibited high binding affinity to hA3AR (Ki = 22.7 nM). []

Q3: Does the presence of iodine in this compound influence the crystal structure of its complexes?

A: Research indicates that the iodine atom in this compound can influence the crystal packing of its complexes. While not always leading to short I···I contacts, in some cases, the presence of iodine contributes to specific intermolecular interactions within the crystal lattice. [] For example, in bis(amine)gold(I) complexes, this compound derivatives showed improved solubility and crystallinity compared to their chloro analogues. []

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